

N,N,3-Trimethylazetidin-3-amine dihydrochloride molecular structure

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Compound of Interest

Compound Name: *N,N,3-Trimethylazetidin-3-amine dihydrochloride*

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An In-Depth Technical Guide to the Molecular Structure of **N,N,3-Trimethylazetidin-3-amine Dihydrochloride**

Executive Summary

N,N,3-Trimethylazetidin-3-amine dihydrochloride is a small molecule featuring a strained four-membered azetidine ring. This scaffold is of significant interest to researchers, scientists, and drug development professionals due to its utility as a constrained diamine building block. The rigid, three-dimensional nature of the azetidine core allows for precise control over the spatial orientation of substituents, making it a valuable component in the design of novel therapeutics. Its structure, possessing a quaternary carbon at the 3-position, presents unique synthetic challenges and imparts specific conformational properties to larger molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway with mechanistic rationale, and its applications in medicinal chemistry.

The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional vectors for exploring chemical space, which can lead to improved target affinity and selectivity. Unlike more flexible aliphatic chains, the strained azetidine ring restricts conformational freedom, which can pre-organize a molecule

into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target. Specifically, 3-aminoazetidine derivatives are crucial intermediates for a range of biologically active compounds, including antiviral agents and tachykinin antagonists.^[1] The subject of this guide, **N,N,3-Trimethylazetidin-3-amine dihydrochloride**, represents a specialized building block within this class, offering a gem-dimethylamino and methyl-substituted quaternary center.

Molecular Identity and Structure Elucidation

Chemical Identifiers

Correctly identifying a chemical entity is paramount for reproducible research. The key identifiers for **N,N,3-Trimethylazetidin-3-amine dihydrochloride** are summarized below.

Identifier	Value	Source
CAS Number	133891-76-6	[2] [3]
Molecular Formula	C ₆ H ₁₆ Cl ₂ N ₂	[3]
Molecular Weight	187.11 g/mol	[3]
IUPAC Name	N,N,3-trimethylazetidin-3-amine;dihydrochloride	N/A
Canonical SMILES	<chem>CC1(CNC1)N(C)C.Cl.Cl</chem>	[4]
InChI Key	VKIPKMYZLOFAFI-UHFFFAOYSA-N	[4]

Structural Representation

N,N,3-Trimethylazetidin-3-amine features a central four-membered azetidine ring. The C3 carbon is a quaternary center, bonded to the ring nitrogen's adjacent carbons, a methyl group, and the nitrogen of a dimethylamino group. As a dihydrochloride salt, both the azetidine ring nitrogen and the exocyclic dimethylamino nitrogen are protonated, each bearing a positive charge that is counterbalanced by a chloride ion.

Caption: Dihydrochloride salt structure of N,N,3-Trimethylazetidin-3-amine.

Spectroscopic Confirmation (Theoretical)

While specific spectral data requires experimental acquisition, the structure allows for predictable spectroscopic signatures essential for its validation.

- ^1H NMR:** The spectrum would be characterized by several distinct signals. The two N-methyl groups would likely appear as a singlet (or a doublet if coupled to the N-H proton), integrating to 6 protons. The C3-methyl group would be a sharp singlet integrating to 3 protons. The four protons on the azetidine ring (at C2 and C4) would likely appear as complex multiplets due to geminal and vicinal coupling, integrating to 4 protons. The two N-H protons would appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.
- ^{13}C NMR:** The spectrum would show distinct carbon environments: one signal for the two equivalent N-methyl carbons, one for the C3-methyl carbon, a signal for the quaternary C3 carbon, and a signal for the two equivalent methylene carbons (C2 and C4) of the azetidine ring.
- Mass Spectrometry (ESI+):** In positive ion mode, the primary ion observed would be that of the free base $[\text{M}+\text{H}]^+$, corresponding to the singly protonated molecule, followed by a less abundant signal for the doubly protonated species $[\text{M}+2\text{H}]^{2+}$.

Physicochemical Properties

The properties of **N,N,3-Trimethylazetidin-3-amine dihydrochloride** are dominated by its nature as a salt.

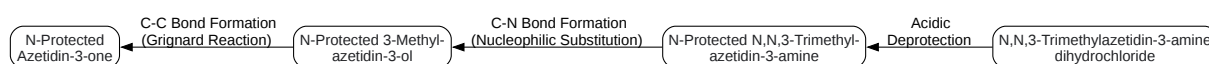
Property	Value	Source
Physical Form	Solid	
Purity	Typically $\geq 97\%$	[2]
Storage	Inert atmosphere, 2-8°C	[3]
Solubility	Expected to be soluble in water and polar protic solvents like methanol and ethanol.[5]	N/A

Synthesis and Mechanistic Insights

The synthesis of 3-substituted azetidines, particularly those with a quaternary center, requires careful strategic planning. A plausible synthetic route is proposed below, based on established methodologies for azetidine chemistry.[6][7]

Retrosynthetic Analysis

A logical retrosynthetic approach involves deprotection and formation of the C-N bond as key steps. The dihydrochloride salt can be formed in the final deprotection step. The exocyclic C-N bond can be formed via nucleophilic substitution, disconnecting to a suitable 3-methylazetidine precursor with a leaving group at the 3-position and dimethylamine.



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Caption: Retrosynthetic analysis for N,N,3-Trimethylazetidin-3-amine.

Proposed Synthetic Protocol

This protocol utilizes a robust N-benzhydryl protecting group, which is stable to many reaction conditions but readily cleaved by hydrogenolysis.

Step 1: Synthesis of 1-Benzhydryl-3-methylazetidin-3-ol

- To a solution of 1-benzhydrylazetidin-3-one in anhydrous THF at 0 °C, add methylmagnesium bromide (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting material.
- Quench the reaction carefully by slow addition of saturated aqueous ammonium chloride solution.

- Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-benzhydryl-3-methylazetidin-3-ol.

Step 2: Synthesis of 1-Benzhydryl-3-(dimethylamino)-3-methylazetidine

- Dissolve the alcohol from Step 1 in dichloromethane and cool to 0 °C. Add triethylamine (1.5 equivalents).
- Add methanesulfonyl chloride (1.2 equivalents) dropwise and stir the reaction at 0 °C for 1 hour. The hydroxyl group is converted in situ to a mesylate, a good leaving group.
- In a separate sealed vessel, add a solution of dimethylamine (excess, e.g., 2M in THF) and heat to 60 °C.
- Slowly add the mesylate solution from the previous step to the heated dimethylamine solution. Maintain the temperature and stir for 12-18 hours.
- Cool the reaction, concentrate under reduced pressure, and partition the residue between water and ethyl acetate.
- Isolate the organic layer, dry, and concentrate. Purify by column chromatography to yield the protected tertiary amine.

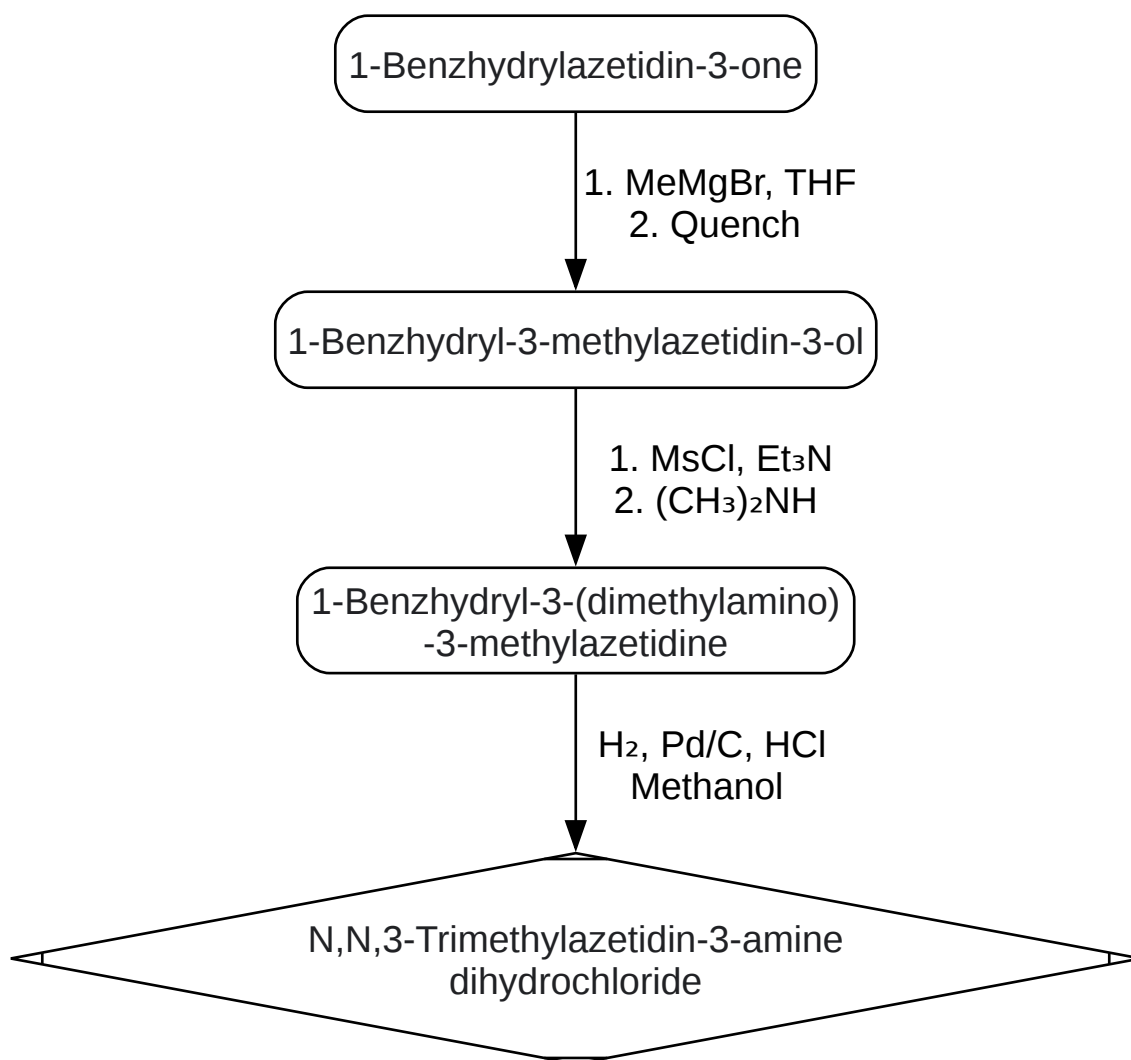
Step 3: Deprotection and Salt Formation

- Dissolve the product from Step 2 in methanol. Add 2.2 equivalents of concentrated hydrochloric acid.
- Add Palladium on carbon (10 wt. %) to the solution.
- Subject the mixture to hydrogenation (50 psi H₂) and stir at room temperature for 24 hours.
[\[7\]](#)
- Filter the reaction mixture through Celite to remove the catalyst and wash the pad with methanol.

- Concentrate the filtrate under reduced pressure to yield **N,N,3-Trimethylazetidin-3-amine dihydrochloride** as a solid.

Causality and Experimental Choices

- **Protecting Group:** The benzhydryl (diphenylmethyl) group is chosen because it is robust and not susceptible to cleavage under the nucleophilic conditions of Step 2. Its removal via catalytic hydrogenolysis is clean and efficient.^[7]
- **Leaving Group Formation:** Conversion of the tertiary alcohol to a mesylate in Step 2 is critical. Tertiary alcohols are poor leaving groups, and this activation is necessary for the subsequent nucleophilic substitution by dimethylamine.
- **Final Step:** The use of hydrogenolysis with Pd/C under acidic (HCl) conditions achieves two goals simultaneously: cleavage of the C-N bond to the benzhydryl group and the in-situ formation of the final dihydrochloride salt, simplifying the workup.



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Caption: Proposed pathway for the synthesis of the target molecule.

Applications in Drug Discovery

N,N,3-Trimethylazetidin-3-amine dihydrochloride serves as a specialized bioisostere for more flexible structures like substituted propyl- or butyl-diamines. Its value lies in:

- **Conformational Rigidity:** The azetidine ring locks the relative positions of the two nitrogen atoms and the methyl group, reducing the number of low-energy conformations a drug can adopt. This can lead to higher binding affinity by minimizing the entropic cost of binding.

- **Improved Physicochemical Properties:** As a small, polar scaffold, it can help tune properties like solubility and lipophilicity (LogP). The tertiary amine and quaternary carbon can also block sites of metabolism, potentially increasing a drug's half-life.
- **Structural Diversity:** It provides a unique three-dimensional exit vector from a core pharmacophore, allowing medicinal chemists to probe new regions of a target's binding pocket. The development of novel synthetic routes to access a wider range of such azetidines is crucial for facilitating drug optimization and development.^[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential. The dihydrochloride salt of an amine is generally more stable and less volatile than its free base form.

Safety Aspect	Information	Source
Signal Word	Warning	
Pictogram	GHS07 (Harmful/Irritant)	
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)	
Handling	Handle in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing.	N/A
Storage	Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]	N/A

Conclusion

N,N,3-Trimethylazetididin-3-amine dihydrochloride is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its rigid structure, defined by the strained azetidinium ring and a C3-quaternary center, offers a powerful tool for controlling molecular conformation and tuning physicochemical properties. Understanding its structure, synthesis, and handling is key to unlocking its potential in the development of next-generation therapeutics.

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